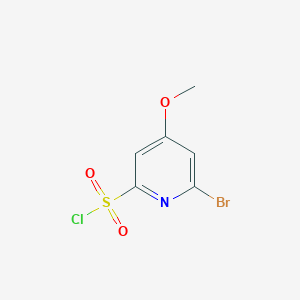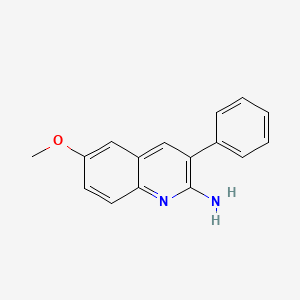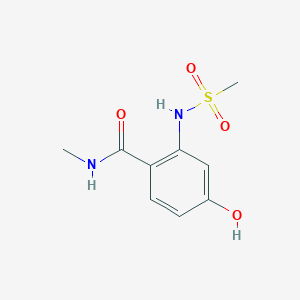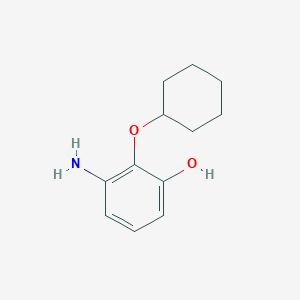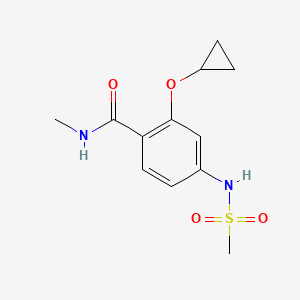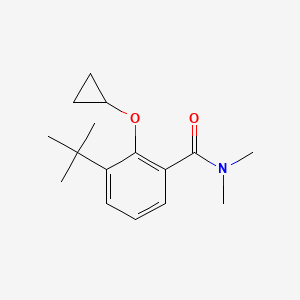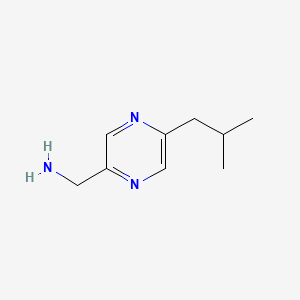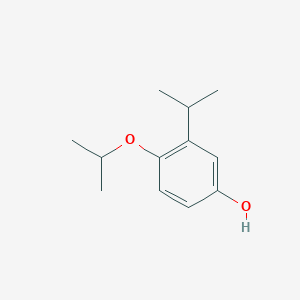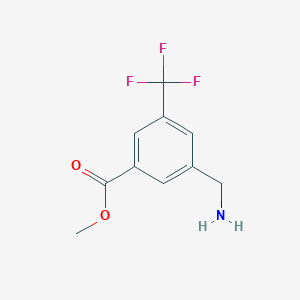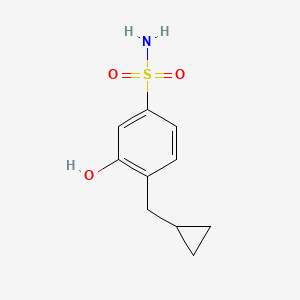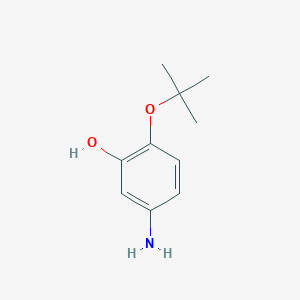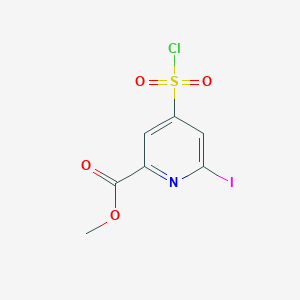
Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate is a chemical compound that features a pyridine ring substituted with chlorosulfonyl and iodine groups
Métodos De Preparación
The synthesis of Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative followed by iodination. The reaction conditions often require the use of chlorosulfonic acid and iodine reagents under controlled temperatures to ensure the selective substitution on the pyridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Oxidation and Reduction: The iodine substituent can participate in redox reactions, potentially forming different oxidation states of iodine.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes or alkynes, forming complex cyclic structures.
Common reagents used in these reactions include chlorosulfonic acid, iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophiles, while the iodine substituent can participate in redox reactions . These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate can be compared with other similar compounds, such as:
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis, particularly in the formation of β-lactams and other cyclic structures.
Methyl 4-(chlorosulfonyl)-3-methoxybenzoate: Another compound with a chlorosulfonyl group, used in similar synthetic applications.
The uniqueness of this compound lies in its combination of chlorosulfonyl and iodine substituents on the pyridine ring, which provides distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C7H5ClINO4S |
|---|---|
Peso molecular |
361.54 g/mol |
Nombre IUPAC |
methyl 4-chlorosulfonyl-6-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C7H5ClINO4S/c1-14-7(11)5-2-4(15(8,12)13)3-6(9)10-5/h2-3H,1H3 |
Clave InChI |
OIAIXWTYNRFGPB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


